2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with 4-fluoroaniline in the presence of a sulfonyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines .
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
- 2-(4-Bromophenoxy)-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide
Uniqueness
What sets 2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide apart from similar compounds is its specific combination of bromine, fluorine, and sulfonyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16BrFN2O4S |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16BrFN2O4S/c21-14-1-9-18(10-2-14)28-13-20(25)23-16-7-11-19(12-8-16)29(26,27)24-17-5-3-15(22)4-6-17/h1-12,24H,13H2,(H,23,25) |
InChI Key |
GOZBKFJBOVNPIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)F |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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